molecular formula C19H20N3O3S+ B14965993 3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B14965993
M. Wt: 370.4 g/mol
InChI Key: VNQMESYJNVYSFA-UHFFFAOYSA-N
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Description

3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazo[2,1-b][1,3]thiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of hydroxy, methyl, and nitro groups: These functional groups can be introduced through various substitution reactions, often requiring specific reagents and catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction parameters precisely.

    Purification techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions at aromatic positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets and pathways. This may include:

    Binding to specific enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazines: Other compounds in this class with different substituents.

    Phenyl-substituted imidazoles: Compounds with similar aromatic structures.

Uniqueness

The uniqueness of 3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H20N3O3S+

Molecular Weight

370.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H20N3O3S/c1-14-5-2-7-16(11-14)20-13-19(23,21-9-4-10-26-18(20)21)15-6-3-8-17(12-15)22(24)25/h2-3,5-8,11-12,23H,4,9-10,13H2,1H3/q+1

InChI Key

VNQMESYJNVYSFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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